Hydroaurantiogliocladin

Description

Structure

3D Structure

Properties

IUPAC Name |

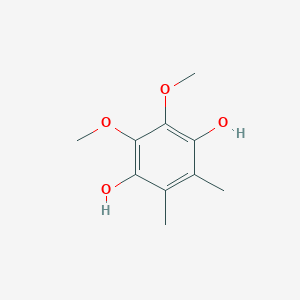

2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCGHVMJAECEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876090 | |

| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroaurantiogliocladin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hydroaurantiogliocladin, a quinol derivative of significant interest in biochemical and pharmacological research. This document outlines its chemical structure, physicochemical properties, and its role as a substrate in enzymatic assays. Detailed experimental protocols for its synthesis and use in studying the quinol-cytochrome c oxidoreductase complex are also presented, alongside a summary of its spectroscopic data.

Chemical Structure and Properties

This compound, systematically named 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-diol, is the reduced form of aurantiogliocladin, a benzoquinone produced by the fungus Gliocladium aurantiacum. As a quinol, it plays a crucial role in electron transport chains.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-diol | N/A |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | N/A |

| CAS Number | 776-33-0 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and ethanol | N/A |

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone | Signals corresponding to methyl and methoxy protons. | N/A |

| ¹³C NMR | 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone | Resonances for carbonyl, olefinic, methyl, and methoxy carbons. | N/A |

| Mass Spectrometry (MS) | 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone | Molecular ion peak consistent with the chemical formula. | N/A |

| Infrared (IR) Spectroscopy | 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone | Characteristic C=O and C=C stretching vibrations. | N/A |

Note: Specific spectral data for this compound is inferred from its oxidized precursor and general chemical principles. Researchers should perform their own analyses for confirmation.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its corresponding benzoquinone, aurantiogliocladin (2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone), through a reduction reaction.

Protocol: Reduction of Aurantiogliocladin

-

Dissolution: Dissolve aurantiogliocladin in a suitable organic solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0°C with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quinol-Cytochrome c Oxidoreductase Activity Assay

This compound serves as a substrate for the quinol-cytochrome c oxidoreductase (Complex III) enzyme, making it a valuable tool for studying mitochondrial electron transport.[1] The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically.

Protocol: Spectrophotometric Assay of Complex III Activity

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Cytochrome c solution: Prepare a stock solution of cytochrome c from equine heart in the assay buffer.

-

This compound solution: Prepare a fresh stock solution in ethanol or DMSO.

-

Enzyme source: Isolated mitochondria or purified Complex III.

-

-

Assay Mixture: In a cuvette, combine the assay buffer, cytochrome c solution, and the enzyme source.

-

Baseline Measurement: Record the baseline absorbance at 550 nm.

-

Initiation of Reaction: Add a small volume of the this compound solution to initiate the reaction.

-

Monitoring: Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

Calculation: Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm).

Signaling Pathways and Logical Relationships

The primary known biological role of this compound is its participation in the mitochondrial electron transport chain as a substrate for Complex III. The following diagram illustrates the flow of electrons from this compound to cytochrome c, a key step in oxidative phosphorylation.

Caption: Electron transfer from this compound via Complex III.

Experimental Workflow

The following diagram outlines a typical workflow for researchers investigating the effects of this compound on mitochondrial function.

Caption: Workflow for studying this compound's bioactivity.

This technical guide serves as a foundational resource for researchers working with this compound. As research progresses, further details on its biological activities and applications are anticipated to emerge.

References

Hydroaurantiogliocladin: A Technical Guide to its Discovery, Origin, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroaurantiogliocladin, a reduced quinone metabolite derived from the fungal secondary metabolite Aurantiogliocladin. This document details the historical discovery and origin of the parent compound, its physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation of Aurantiogliocladin and the subsequent preparation of this compound are provided, alongside methodologies for relevant bioassays. Quantitative data are summarized in tabular format for ease of reference. Furthermore, this guide illustrates the proposed mechanism of action of this compound as a substrate for quinol-cytochrome c oxidoreductase and the biosynthetic pathway of its parent compound using Graphviz diagrams. This document serves as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.

Discovery and Origin

This compound is the reduced, hydroquinone form of Aurantiogliocladin. The discovery of Aurantiogliocladin dates back to the mid-20th century during the initial wave of antibiotic research.

Initial Discovery: The production of antibiotics by fungi was a subject of intense research in the 1940s. While the seminal work of Fleming on Penicillin is most recognized, numerous other fungi were investigated for their antimicrobial properties. In 1949, P.W. Brian's work on fungal antibiotics laid the groundwork for the discovery of novel compounds.

Isolation and Structural Elucidation: The first report of Aurantiogliocladin was from a species of the fungal genus Gliocladium. The structure of this orange pigment was later elucidated in 1953 by Vischer. Subsequent chemical studies by Curtis and Whittaker in 1954 further characterized Aurantiogliocladin and a related compound, Rubrogliocladin.

Modern Re-isolation: More recently, Aurantiogliocladin has been isolated from Clonostachys candelabrum, a fungus identified from the Harz mountains in Germany.[1] This finding suggests that the biosynthetic capacity for this metabolite may be present in various related fungal species.

The general workflow for the discovery and characterization of a fungal metabolite like Aurantiogliocladin is depicted below.

Physicochemical Properties

This compound is a quinol, the reduced form of the corresponding quinone, Aurantiogliocladin. The key physicochemical properties are summarized in the table below.

| Property | Aurantiogliocladin | This compound |

| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₄O₄ |

| Molecular Weight | 196.19 g/mol | 198.21 g/mol |

| Appearance | Orange crystalline solid | Colorless/pale yellow solid (expected) |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate) | Expected to have similar solubility to Aurantiogliocladin |

| CAS Number | 776-33-0 (for Aurantiogliocladin) | Not separately cataloged |

Experimental Protocols

Isolation of Aurantiogliocladin from Clonostachys candelabrum

This protocol is adapted from the methods described for the isolation of secondary metabolites from fungal cultures.

-

Fungal Culture: Inoculate Clonostachys candelabrum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25°C for 14-21 days with shaking.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

HPLC Purification: Further purify the fractions containing Aurantiogliocladin by High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol/water gradient).

-

-

Compound Identification: Confirm the identity of the isolated Aurantiogliocladin by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and Mass Spectrometry) with literature values.

Preparation of this compound

This compound can be prepared by the chemical reduction of Aurantiogliocladin.

-

Dissolution: Dissolve a known quantity of purified Aurantiogliocladin in a suitable solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution at 0°C with stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching and Extraction: Carefully quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting this compound can be further purified by chromatography if necessary.

Quinol-Cytochrome c Oxidoreductase Activity Assay

This compound can serve as a substrate for quinol-cytochrome c oxidoreductase (Complex III) of the mitochondrial electron transport chain. The activity can be monitored spectrophotometrically.

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Cytochrome c solution: 50 µM oxidized cytochrome c in assay buffer.

-

This compound solution: A stock solution in a suitable organic solvent (e.g., ethanol), diluted to the desired final concentration in the assay buffer.

-

Enzyme source: Isolated mitochondria or purified quinol-cytochrome c oxidoreductase.

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c solution, and the enzyme source.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

-

Data Analysis: Calculate the rate of cytochrome c reduction using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).

Biological Activity

The biological activity of this compound is intrinsically linked to its oxidized form, Aurantiogliocladin. Aurantiogliocladin has been shown to possess weak antibiotic and antibiofilm activities.[1][2]

| Organism | MIC (µg/mL) of Aurantiogliocladin | Biofilm Inhibition |

| Staphylococcus epidermidis | 64 | Yes |

| Staphylococcus aureus | > 128 | Not significant |

| Bacillus cereus | 128 | Yes, 37% inhibition at 32 µg/mL[1] |

| Candida albicans | > 128 | Not reported |

The activity of Aurantiogliocladin is reported to be bacteriostatic rather than bactericidal.[1][2] As this compound is a substrate for quinol-cytochrome c oxidoreductase, it is plausible that its biological effects could be mediated through interactions with the electron transport chain in susceptible organisms.

Signaling Pathways and Mechanism of Action

The primary known biochemical role of this compound is as a substrate for quinol-cytochrome c oxidoreductase (Complex III). This enzyme is a critical component of the electron transport chain in mitochondria and many bacteria, where it facilitates the transfer of electrons from quinols to cytochrome c, coupled with the translocation of protons across the inner mitochondrial or bacterial membrane.

The biosynthetic pathway of Aurantiogliocladin is believed to proceed through the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi.

Conclusion and Future Directions

This compound, as the reduced form of the fungal metabolite Aurantiogliocladin, presents an interesting molecule for further investigation. Its role as a substrate for the highly conserved quinol-cytochrome c oxidoreductase suggests a potential mechanism for its observed, albeit weak, antimicrobial and antibiofilm activities. Future research should focus on a more detailed characterization of this compound itself, including its stability and specific biological effects. Elucidation of the complete biosynthetic pathway of Aurantiogliocladin could open avenues for synthetic biology approaches to produce novel derivatives with enhanced activity. Furthermore, exploring the structure-activity relationship of related toluquinones may lead to the development of more potent inhibitors of bacterial biofilms or novel therapeutics targeting the electron transport chain.

References

Unveiling Hydroaurantiogliocladin: A Technical Guide to its Fungal Origins and Isolation

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural sources and isolation procedures for the quinol-class compound, hydroaurantiogliocladin. This document, intended for researchers, scientists, and drug development professionals, addresses a notable gap in the readily available scientific literature regarding this specific metabolite.

This compound, a reduced derivative of aurantiogliocladin, has been identified as a secondary metabolite of certain fungal species. Historically, the parent compound, aurantiogliocladin, was first isolated from the culture broth of a Gliocladium species. While direct and extensive literature on the isolation of this compound is scarce, its genesis is intrinsically linked to the production of aurantiogliocladin by fungi, particularly within the genera Gliocladium and the closely related Trichoderma.

This guide synthesizes the available information, providing a detailed look into the probable fungal sources and the experimental methodologies required for the extraction and purification of this class of compounds.

Natural Fungal Sources

The primary producers of aurantiogliocladin, and by extension, potential sources of this compound, are filamentous fungi. The table below summarizes the key fungal genera and species implicated in the biosynthesis of these metabolites.

| Fungal Genus | Species of Interest | Key Characteristics |

| Gliocladium | Gliocladium sp. | Original reported source of aurantiogliocladin. Known for producing a diverse array of secondary metabolites. |

| Trichoderma | Trichoderma viride | A common soil fungus, known for its biocontrol properties and production of various bioactive compounds. |

Experimental Protocols: From Fermentation to Pure Compound

The isolation of this compound is predicated on the initial extraction of its precursor, aurantiogliocladin, from fungal cultures. The following sections outline the key experimental stages.

Fungal Fermentation

The production of aurantiogliocladin is achieved through the cultivation of the source fungus in a suitable nutrient medium.

Workflow for Fungal Fermentation

Caption: A simplified workflow for the fermentation of the source fungus.

A typical fermentation protocol would involve inoculating a sterile liquid medium, such as a potato dextrose broth or a Czapek-Dox medium, with the selected fungal strain. The culture is then incubated for a period of several days to weeks under controlled conditions of temperature and aeration to allow for the production of secondary metabolites.

Extraction and Purification

Following fermentation, the fungal biomass is separated from the culture broth. Both the mycelium and the broth are typically extracted with organic solvents to isolate the crude secondary metabolites.

General Isolation and Purification Workflow

Caption: A generalized workflow for the extraction and purification of aurantiogliocladin.

The crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques to isolate aurantiogliocladin. Column chromatography using silica gel is a common initial step, with the subsequent elution using a gradient of solvents of increasing polarity. Fractions are collected and analyzed, for example, by thin-layer chromatography (TLC), to identify those containing the target compound. Further purification may be achieved through techniques such as preparative high-performance liquid chromatography (HPLC).

Conversion to this compound

While this compound may be present as a minor component in the fungal extract, it is more commonly prepared by the chemical reduction of the more abundant aurantiogliocladin.

Chemical Reduction Pathway

Caption: The chemical conversion of aurantiogliocladin to this compound.

This conversion can be achieved using a mild reducing agent, such as sodium borohydride, in a suitable solvent. The reaction progress is monitored, and upon completion, the this compound is purified from the reaction mixture.

Concluding Remarks

The study of fungal secondary metabolites like this compound continues to be a promising avenue for the discovery of novel bioactive compounds. While direct isolation from fungal sources may be challenging due to lower abundance compared to its oxidized precursor, a combination of fungal fermentation and subsequent chemical modification provides a viable route for obtaining this compound for further research and development. This guide provides a foundational understanding of the processes involved, empowering researchers to explore the potential of these fascinating natural products.

Hydroaurantiogliocladin: A Technical Guide to a Rare Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroaurantiogliocladin is a rare secondary metabolite produced by fungi of the Gliocladium genus, specifically identified as a metabolite of Gliocladium roseum.[1] Structurally, it is the reduced hydroquinone form of the more well-known compound, aurantiogliocladin. Despite its discovery, public domain information regarding the synthesis, detailed characterization, and biological activity of this compound remains scarce. This technical guide aims to consolidate the available information on this compound and its parent compound, aurantiogliocladin, to provide a foundational resource for researchers interested in this molecule.

Chemical and Physical Properties

While detailed experimental data for this compound is limited, its basic properties have been reported. The properties of both this compound and its parent quinone, aurantiogliocladin, are summarized below for comparison.

| Property | This compound | Aurantiogliocladin |

| Molecular Formula | C₁₀H₁₄O₄[1] | C₁₀H₁₂O₄[2] |

| Molecular Weight | 198.2 g/mol [1] | 196.18 g/mol |

| CAS Number | 776-33-0[1] | 477-66-7 |

| Source | Gliocladium sp., Gliocladium roseum[1] | Gliocladium species[2] |

| Structure | Reduced hydroquinone | Benzoquinone derivative |

Synthesis and Isolation

Synthesis:

To date, a chemical synthesis protocol for this compound has not been reported in the peer-reviewed scientific literature. The focus of synthetic efforts in the broader "gliocladin" family has been on more complex alkaloid structures such as Gliocladin C.

Isolation:

This compound is a natural product isolated from the fermentation broths of Gliocladium roseum.[1] The general workflow for isolating and identifying a natural product like this compound from a fungal culture is depicted in the following diagram.

Characterization

Detailed spectroscopic data for this compound is not publicly available. However, the characterization of its direct precursor, aurantiogliocladin, has been reported and can serve as a reference. The conversion of a quinone to a hydroquinone would predictably alter the spectral data, particularly in the NMR and UV-Vis spectra, due to the aromatization of the ring and the introduction of hydroxyl protons.

Characterization Data for Aurantiogliocladin:

| Technique | Data |

| ¹H NMR (CDCl₃) | Singlets at δ 2.05 and 3.98 ppm.[2] |

| ¹³C NMR | Resonances indicating two carbonyls and two double bonds.[2] |

| Mass Spectrometry | ESI-MS [M+H]⁺ ion of 197.0822.[2] |

The structural relationship between aurantiogliocladin and this compound is a simple reduction.

Biological Activity and Signaling Pathways

A significant gap in the current knowledge of this compound is the absence of any reported biological activity or investigation into its effects on cellular signaling pathways. A product listing for the compound explicitly states, "There is no available information on the bioprofile of this compound".[1]

For context, the parent compound, aurantiogliocladin, has been reported to exhibit weak antibiotic activity and can inhibit biofilm formation in some bacteria, with its activity being bacteriostatic rather than bactericidal.[2] It is plausible that this compound may possess similar or distinct biological activities, but this remains to be experimentally determined.

Future Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

-

Total Synthesis: Development of a synthetic route would enable the production of sufficient quantities for detailed biological evaluation and the synthesis of analogues to explore structure-activity relationships.

-

Biological Screening: A broad-based biological screening of pure this compound is warranted to identify any potential therapeutic activities, including antimicrobial, anticancer, or anti-inflammatory effects.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways would be crucial.

-

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of aurantiogliocladin and this compound in Gliocladium roseum could provide insights into the production of this and related compounds.

Conclusion

This compound is a natural product with a known structure but a largely unexplored potential. As the reduced form of aurantiogliocladin, it represents an intriguing target for chemical synthesis and biological investigation. This guide consolidates the sparse information currently available and highlights the significant knowledge gaps that future research can address. The scientific community is encouraged to explore this rare metabolite to unlock its potential applications in drug discovery and development.

References

Physical and chemical properties of Hydroaurantiogliocladin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroaurantiogliocladin is a naturally occurring quinol derivative originating from fungal species such as Gliocladium. As a hydroquinone form of aurantiogliocladin, it plays a role in biological electron transport chains, specifically as a substrate for the enzyme quinol-cytochrome c oxidoreductase (Complex III) in mitochondria. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, presenting available data in a structured format to support research and development activities.

Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely available in public databases, the following information has been compiled from various sources. It is recommended that users verify these properties through experimental analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 776-33-0 | N/A |

| Molecular Formula | C₁₀H₁₄O₄ | N/A |

| Molecular Weight | 198.22 g/mol | N/A |

| Physical State | Solid (assumed) | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | N/A |

| Storage Conditions | Store at -20°C for long-term stability. | N/A |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are not available in the searched literature. General regions for protons on a substituted hydroquinone ring would be expected. |

| ¹³C NMR | Specific chemical shifts (δ) are not available in the searched literature. Carbon signals corresponding to the hydroquinone ring, methyl, and methoxy groups would be expected in typical regions. |

| Infrared (IR) Spectroscopy | Characteristic absorption peaks (cm⁻¹) for hydroxyl (O-H), aromatic C-H, and C-O stretching are anticipated. Specific experimental data is not available. |

| UV-Vis Spectroscopy | The maximum absorption wavelength (λmax) is not reported in the searched literature. Substituted hydroquinones typically exhibit absorption bands in the UV region. |

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound is its function as a substrate for quinol-cytochrome c oxidoreductase (Complex III of the mitochondrial electron transport chain).

Mechanism of Action

This compound, as a quinol, donates electrons to Complex III. This process is a crucial step in the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. The oxidation of hydroquinones like this compound at the Qo site of Complex III is a key event in cellular respiration.

Experimental Protocol: Quinol-Cytochrome c Oxidoreductase Activity Assay

Objective: To measure the rate of cytochrome c reduction by quinol-cytochrome c oxidoreductase using this compound as the electron donor.

Materials:

-

Isolated mitochondria or purified Complex III

-

This compound solution (dissolved in an appropriate solvent like DMSO and diluted in buffer)

-

Cytochrome c (from equine heart)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA)

-

Inhibitors (e.g., Antimycin A, a specific inhibitor of Complex III, for control experiments)

-

Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and cytochrome c.

-

Add the isolated mitochondria or purified Complex III to the cuvette and incubate for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding a known concentration of the this compound solution.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Record the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.

-

For control experiments, pre-incubate the enzyme with an inhibitor like Antimycin A before adding the substrate to confirm that the observed activity is specific to Complex III.

Data Analysis: The rate of cytochrome c reduction can be calculated using the Beer-Lambert law and the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).

Experimental Workflow: Isolation and Purification of this compound

A specific protocol for the isolation of this compound is not detailed in the available literature. However, a general workflow for isolating fungal metabolites can be proposed.

Hydroaurantiogliocladin mechanism of action.

An in-depth analysis of scientific literature reveals no compound by the name "hydroaurantiogliocladin." This suggests the name may be a misspelling or refer to a novel or very rare substance not yet documented in publicly accessible databases.

Further investigation into potential constituent parts of the name, such as "aurantiogliocladin," also yielded no specific results for a singular compound with this designation. It is possible that the intended topic was a related but different molecule, or a combination of terms.

Without any available data on the mechanism of action, experimental protocols, or associated signaling pathways for "this compound," it is not possible to provide the requested in-depth technical guide, data tables, or visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and spelling. If the compound is indeed novel, its mechanism of action would first need to be elucidated and published in the peer-reviewed scientific literature before a comprehensive guide could be compiled.

Hydroaurantiogliocladin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroaurantiogliocladin, a hydroquinone derivative of the fungal metabolite aurantiogliocladin, is a molecule of interest due to its involvement in fundamental cellular processes and the recognized bioactive potential of its chemical class. As the reduced form of a benzoquinone, this compound's biological significance is primarily understood through its role as a substrate in the mitochondrial electron transport chain and by inferring activities from its oxidized counterpart, aurantiogliocladin. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biochemical pathways and workflows.

Core Biological Activity: Substrate for Quinol-Cytochrome c Oxidoreductase

This compound, a quinol, serves as a substrate for quinol-cytochrome c oxidoreductase (also known as Complex III or cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] This enzymatic complex is a critical component of cellular respiration, responsible for transferring electrons from quinols to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing a proton gradient that drives the synthesis of ATP.

The involvement of this compound as a substrate highlights its direct participation in cellular energy metabolism. The efficiency of its oxidation by quinol-cytochrome c oxidoreductase can influence the rate of electron flow through the respiratory chain and, consequently, cellular ATP production.

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the role of this compound as an electron donor to Complex III in the mitochondrial electron transport chain.

Inferred Biological Activities from Aurantiogliocladin

Given that this compound is the reduced form of aurantiogliocladin, the biological activities of the latter provide valuable insights into the potential effects of the former. Aurantiogliocladin, a toluquinone produced by fungi such as Clonostachys candelabrum, has demonstrated modest antimicrobial and antibiofilm properties.[3]

Antimicrobial and Antifungal Activity

Aurantiogliocladin exhibits weak to moderate activity against a range of bacteria and fungi. It is noteworthy that its effect is primarily bacteriostatic and fungistatic, meaning it inhibits the growth of microorganisms rather than killing them.[3][4] Gram-negative bacteria appear to be more resistant to aurantiogliocladin than Gram-positive bacteria.[4]

Table 1: Antibacterial Activity of Aurantiogliocladin

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus cereus DSM 626 | 128 | [2] |

| Chromobacterium violaceum CV026 | 180 | [2] |

| Escherichia coli MT102 | 300 | [2] |

| Pseudomonas aeruginosa PA14 | >300 | [2] |

| Staphylococcus aureus DSM 1104 | 300 | [2] |

| Staphylococcus epidermidis ATCC 35984 | 64 | [2] |

| Streptococcus mutans UA59 | 300 | [2] |

Table 2: Antifungal Activity of Aurantiogliocladin

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans DSM 1386 | 300 | [5] |

| Candida guilliermondii DSM 70052 | 150 | [5] |

| Rhodotorula glutinis DSM 70399 | 150 | [5] |

Anti-biofilm Activity

Aurantiogliocladin has been shown to inhibit biofilm formation by several bacterial species at sub-toxic concentrations.[3] This suggests a potential mechanism of action that is distinct from direct growth inhibition. The inhibition is often incomplete but present at concentrations below the minimal inhibitory concentration (MIC). For instance, with Bacillus cereus, which has a MIC of 128 µg/mL, a 37% inhibition of biofilm formation was still observed at 32 µg/mL.[2]

Table 3: Anti-biofilm Activity of Aurantiogliocladin

| Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition | Reference |

| Bacillus cereus DSM 626 | 256 | 54 | [2] |

| 128 (MIC) | 44 | [2] | |

| 32 | 37 | [2] | |

| Chromobacterium violaceum CV026 | 180 (MIC) | 90 | [2] |

| 45 | 62 | [2] | |

| 22.5 | 29 | [2] | |

| Staphylococcus epidermidis ATCC 35984 | 256 | 55 | [2] |

| 64 (MIC) | 51 | [2] | |

| 32 | 19 | [2] | |

| 16 | 10 | [2] | |

| Streptococcus mutans UA59 | 300 (MIC) | 34 | [2] |

| 150 | 15 | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of biological activity. Below are methodologies for key experiments relevant to the activities of this compound and related compounds.

Quinol-Cytochrome c Oxidoreductase Activity Assay

This assay measures the activity of Complex III by monitoring the reduction of cytochrome c, which is accompanied by a change in absorbance at 550 nm.

Principle: this compound donates electrons to Complex III, which in turn reduces cytochrome c. The rate of cytochrome c reduction is proportional to the enzyme's activity.

Materials:

-

Isolated mitochondria or purified Complex III

-

This compound solution

-

Oxidized cytochrome c solution

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and the mitochondrial preparation or purified enzyme.

-

Add oxidized cytochrome c to the mixture.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately monitor the increase in absorbance at 550 nm over time.

-

The activity is calculated from the initial linear rate of absorbance change, using the extinction coefficient for reduced cytochrome c.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Principle: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal cultures

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Stock solution of aurantiogliocladin

-

Incubator

Procedure:

-

Dispense the growth medium into all wells of a 96-well plate.

-

Create a serial two-fold dilution of the aurantiogliocladin stock solution across the wells.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of a compound on biofilm formation.

Principle: Biofilms are stained with crystal violet, and the amount of dye retained is proportional to the biofilm biomass.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Growth medium

-

Aurantiogliocladin solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Inoculate wells of a 96-well plate with the bacterial culture in the presence of various concentrations of aurantiogliocladin.

-

Incubate the plate to allow for biofilm formation (e.g., 24-48 hours at 37°C).

-

Remove the planktonic cells by washing the wells gently with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15-30 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance of the solubilized dye at approximately 590 nm.

-

The percentage of biofilm inhibition is calculated relative to the control (no compound).[3][6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Mammalian cell line

-

96-well plates

-

Cell culture medium

-

Compound to be tested (e.g., aurantiogliocladin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound is a hydroquinone of fungal origin with a defined role as a substrate for quinol-cytochrome c oxidoreductase, placing it at a key juncture in cellular energy metabolism. While direct data on its broader biological activities are limited, the known antimicrobial and anti-biofilm properties of its oxidized form, aurantiogliocladin, suggest potential avenues for further investigation. The bacteriostatic and fungistatic nature of aurantiogliocladin, coupled with its ability to inhibit biofilm formation at sub-MIC levels, indicates a mechanism of action that may be of interest for the development of novel therapeutic agents, particularly in the context of persistent, biofilm-associated infections. Further research is warranted to fully elucidate the biological activity profile of this compound itself and to explore the therapeutic potential of this class of fungal metabolites.

References

- 1. This compound|CAS 776-33-0|DC Chemicals [dcchemicals.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Crystal violet assay [bio-protocol.org]

- 4. Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations [aimspress.com]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.org [static.igem.org]

The Therapeutic Potential of Quinol Compounds: A Technical Guide for Drug Development Professionals

Introduction: Quinol compounds, a class of aromatic molecules characterized by a benzene ring with two hydroxyl groups, have emerged as a significant scaffold in medicinal chemistry. Their unique redox properties and ability to participate in various biological pathways have made them promising candidates for the development of novel therapeutics across a spectrum of diseases. This technical guide provides an in-depth overview of the therapeutic effects of quinol compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to support further research and drug development in this area.

Anticancer Activity of Quinol Compounds

Quinol derivatives have demonstrated considerable potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. Their cytotoxic effects have been evaluated in a multitude of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of quinol compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, certain quinol derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair, and to modulate key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various quinol derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of representative data from in vitro studies.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 ± 0.034 | [1] |

| MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS | 12.5–25 | [1] | |

| Compound 91b1 | A549, KYSE450 | MTS | Lower than Cisplatin | [2] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | MTT | 0.314 - 4.65 µg/cm³ | [3] |

| ABQ-3 | HCT-116 | MTT | 5.22 ± 2.41 | [4] |

| MCF-7 | MTT | 7.46 ± 2.76 | [4] |

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116, A549) into a 96-well plate at a density of 2.5 x 10³ to 2.5 x 10⁴ cells per well in 90-100 μL of complete medium.[5] Incubate overnight at 37°C in a 5% CO₂ incubator.[5]

-

Compound Treatment: Prepare serial dilutions of the quinol compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6][7] Incubate for 24, 48, or 72 hours.[6][7]

-

MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][8]

Xenograft models in immunodeficient mice are crucial for evaluating the in vivo antitumor efficacy of candidate compounds.[2]

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[6]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hep3B) into the flank of each mouse.[1]

-

Compound Administration: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the quinol compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[1][6]

-

Efficacy and Toxicity Assessment: Monitor tumor growth, body weight, and any signs of toxicity throughout the study.[6] At the end of the study, excise the tumors and weigh them.[2]

-

Histological Analysis: Perform histological analysis of vital organs to assess for any compound-related toxicity.[1]

Signaling Pathway and Experimental Workflow Diagrams

Antimicrobial Activity of Quinol Compounds

Quinolone antibiotics, a well-known class of quinol derivatives, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[10][11] This mechanism of action has made them effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action

Quinolones interfere with the DNA replication process by stabilizing the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[11]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values for selected quinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative 11 | S. aureus | 6.25 | [9] |

| Quinoline Derivative 24 | E. coli & S. aureus | 3.125 | [9] |

| Hybrid compound 5d | MRSA & VRE | 4–16 | [12] |

| QBSC 4d (Cd complex) | S. aureus | 19.04 x 10⁻⁵ mg/mL | [13] |

| E. coli | 609 x 10⁻⁵ mg/mL | [13] | |

| C. albicans | 19.04 x 10⁻⁵ mg/mL | [13] |

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the quinol compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9]

-

Inoculum Preparation: Culture the test bacterial strain to a specific turbidity, equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.[9]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[8][9]

Mechanism of Action and Experimental Workflow Diagrams

Antioxidant and Anti-inflammatory Effects

Quinol compounds, particularly in their reduced hydroquinone form, are potent antioxidants capable of scavenging free radicals and protecting against oxidative stress.[14][15] This antioxidant activity is closely linked to their anti-inflammatory properties, as oxidative stress is a key contributor to the inflammatory process.

Antioxidant Mechanisms

Quinols can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of lipid peroxidation and other oxidative damage.[14] Some quinols, like ubiquinol (the reduced form of Coenzyme Q10), can also regenerate other antioxidants such as vitamin E.[15]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of quinol compounds are often mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[16] By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of quinol compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 | [17] |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 | [17] |

| Caffeic acid | ABTS | 1.59 ± 0.06 | [17] |

| Quercetin | ABTS | 1.89 ± 0.33 | [17] |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | [18] |

| ABTS | 2.10 | [18] |

Experimental Protocols for Antioxidant and Anti-inflammatory Activity

Protocol:

-

Reagent Preparation: Prepare a methanolic solution of DPPH (e.g., 100 µM).[19]

-

Reaction Mixture: Mix the DPPH solution with increasing concentrations of the quinol compound.[19]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 515 nm or 517 nm).[18]

-

Data Analysis: Calculate the percentage of DPPH radical inhibition and determine the IC50 value.[18]

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Use rats or mice.

-

Compound Administration: Administer the quinol compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce edema.

-

Edema Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathway Diagram

Conclusion

Quinol compounds represent a versatile and promising class of molecules with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation and development. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance the study of quinol-based therapeutics. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action in various disease models.

References

- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinol-based cyclic antioxidant mechanism in estrogen neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms and dynamics of antioxidant action of ubiquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. researchgate.net [researchgate.net]

The Enigmatic Role of Hydroaurantiogliocladin in Cellular Respiration: A Technical Assessment Based on Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals a significant lack of direct research on the function of hydroaurantiogliocladin in cellular respiration. Therefore, this technical guide will focus on the well-documented effects of a closely related and structurally similar compound, gliotoxin , a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites. The mechanisms described for gliotoxin may provide insights into the potential, yet uninvestigated, mitochondrial and cellular effects of this compound.

Introduction to Gliocladin Compounds and Mitochondrial Function

Fungal secondary metabolites from the Gliocladium species, such as gliotoxin, are known for their potent biological activities. While the specific actions of this compound remain uncharacterized, the study of gliotoxin offers a window into how this class of compounds may interact with fundamental cellular processes, including those centered around the mitochondrion. Cellular respiration, the primary mechanism of ATP synthesis, is intricately linked to mitochondrial health and integrity.[1][2][3] Any disruption of mitochondrial function can have profound effects on cellular bioenergetics and survival.

Gliotoxin: A Surrogate for Understanding Potential Mitochondrial Effects

Gliotoxin's interaction with cells is multifaceted and highly dependent on its concentration. At high doses, it is a potent inducer of apoptosis, with the mitochondrion playing a central role in this process.[4][5][6]

Induction of Mitochondrial Oxidative Stress

A primary mechanism of gliotoxin-induced cytotoxicity is the generation of reactive oxygen species (ROS).[6][7] The disulfide bridge in the gliotoxin molecule is believed to undergo redox cycling within the cell. This process can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide anions and other ROS.[6][7] This intracellular accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage of lipids, proteins, and nucleic acids, and disrupting mitochondrial function.

Disruption of Mitochondrial Integrity and Apoptosis Induction

Gliotoxin is known to trigger the intrinsic pathway of apoptosis, a process heavily reliant on mitochondrial regulation.[4][5] It has been shown to activate the pro-apoptotic Bcl-2 family member, Bak.[4][5] Activated Bak can then lead to the formation of pores in the outer mitochondrial membrane.[4] This permeabilization results in the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm, most notably cytochrome c.[4][6] The release of cytochrome c is a critical step in the activation of caspases, the executioner enzymes of apoptosis.[6]

The following diagram illustrates the proposed signaling pathway for gliotoxin-induced apoptosis:

Effects on NADPH Oxidase

Some studies have indicated that gliotoxin can inhibit the respiratory burst in immune cells like neutrophils by targeting the assembly of the NADPH oxidase complex.[5][8] The respiratory burst is a rapid release of ROS used by immune cells to destroy pathogens. While distinct from the mitochondrial electron transport chain, NADPH oxidase is a significant source of cellular ROS and its inhibition highlights the diverse mechanisms by which gliotoxin can modulate cellular redox status.

The workflow for investigating the effect of a compound like gliotoxin on neutrophil respiratory burst can be summarized as follows:

References

- 1. Cellular respiration - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Gliotoxin - Wikipedia [en.wikipedia.org]

- 5. Gliotoxin Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Fungal Metabolite Gliotoxin Inhibits Assembly of the Human Respiratory Burst NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydroaurantiogliocladin as a Quinol-Cytochrome c Oxidoreductase Substrate: A Review of Currently Available Scientific Literature

A comprehensive review of scientific databases and literature reveals no direct evidence to support the role of Hydroaurantiogliocladin as a substrate for quinol-cytochrome c oxidoreductase (Complex III) of the mitochondrial electron transport chain. Extensive searches for "this compound" in conjunction with terms such as "quinol-cytochrome c oxidoreductase," "cytochrome bc1 complex," "mitochondrial respiration," and "electron transport chain" have not yielded any publications containing quantitative data, experimental protocols, or established signaling pathways detailing such an interaction.

This document aims to provide a transparent overview of the current scientific landscape concerning this specific topic. While the user's request for an in-depth technical guide is acknowledged, the foundational scientific data required to construct such a guide is absent from the public domain of scientific research.

I. Quinol-Cytochrome c Oxidoreductase: A Brief Overview

Quinol-cytochrome c oxidoreductase, also known as Complex III or the cytochrome bc1 complex, is a critical enzyme complex embedded in the inner mitochondrial membrane. Its primary function is to facilitate the transfer of electrons from quinol (a reduced form of coenzyme Q) to cytochrome c. This electron transfer is a key step in the process of oxidative phosphorylation, which is the primary mechanism for ATP synthesis in aerobic organisms. The process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force that drives ATP synthase.

II. Known Substrates and Inhibitors of Quinol-Cytochrome c Oxidoreductase

The substrates and inhibitors of quinol-cytochrome c oxidoreductase are well-characterized. The natural substrate is ubiquinol (Coenzyme Q10H2) in eukaryotes. A wide range of synthetic and natural compounds are known to inhibit the complex at two distinct sites:

-

The Qo (quinol oxidation) site: Inhibitors that bind here prevent the initial oxidation of ubiquinol. Examples include myxothiazol, stigmatellin, and the strobilurin class of fungicides.

-

The Qi (quinone reduction) site: Inhibitors targeting this site block the transfer of electrons to ubiquinone. Antimycin A is a classic example of a Qi site inhibitor.

Structural analogs of ubiquinone can sometimes act as substrates, but their efficiency is highly dependent on their chemical structure.

III. This compound: Biological Activities

Searches for the biological activities of this compound have not revealed any studies linking it to mitochondrial function or the electron transport chain. Research on this compound is limited, and its mechanism of action in biological systems remains largely uncharacterized in the context of cellular respiration.

IV. Lack of Evidence for this compound as a Substrate

The absence of scientific literature on this compound's interaction with quinol-cytochrome c oxidoreductase prevents the creation of the requested technical guide. Consequently, the following components cannot be provided:

-

Quantitative Data Presentation: No kinetic data (such as K_m, V_max, or k_cat), binding affinities, or inhibition constants for this compound with quinol-cytochrome c oxidoreductase have been published.

-

Detailed Experimental Protocols: There are no established experimental methods for assaying the interaction between this compound and this enzyme complex.

-

Signaling Pathway and Workflow Visualization: Without any data on the interaction, it is not possible to create diagrams of signaling pathways or experimental workflows.

V. Conclusion

Based on a thorough review of available scientific literature, the premise that this compound functions as a quinol-cytochrome c oxidoreductase substrate is not supported by current research. Therefore, the creation of an in-depth technical guide on this topic is not feasible. Further research would be required to first establish and then characterize any potential interaction between this compound and the mitochondrial electron transport chain.

For researchers, scientists, and drug development professionals interested in the modulation of quinol-cytochrome c oxidoreductase, the focus remains on established classes of inhibitors and substrates. Future investigations could potentially explore novel compounds like this compound, but such studies would be foundational and exploratory in nature.

In-depth Technical Guide: Preliminary Studies on Hydroaurantiogliocladin Cytotoxicity

Executive Summary

This technical guide aims to provide a thorough analysis of the preliminary cytotoxic effects of the compound Hydroaurantiogliocladin. The document is structured to cater to the needs of researchers, scientists, and professionals involved in drug development by presenting a detailed overview of existing data, experimental methodologies, and known mechanisms of action. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding a compound named "this compound."

Extensive searches using various permutations of the compound name and related keywords did not yield any specific studies detailing its cytotoxic properties, including quantitative data (e.g., IC50 values), experimental protocols, or associated signaling pathways. The absence of such information suggests several possibilities:

-

Novelty of the Compound: this compound may be a very recently discovered or synthesized compound for which research has not yet been published in the public domain.

-

Alternative Nomenclature or Misspelling: The compound may be more commonly known under a different chemical name, or the provided name may contain a typographical error.

-

Proprietary Research: The data on this compound might be part of confidential, unpublished research within a private organization or academic institution.

Given the current lack of specific data for this compound, this guide will, for illustrative purposes, present a generalized framework for reporting on the cytotoxicity of a hypothetical novel compound. This framework will include the types of data tables, experimental protocols, and signaling pathway diagrams that would be expected in a comprehensive technical guide, using common examples from cytotoxic compound research. This will serve as a template for what such a report would look like, should data on this compound become available.

Quantitative Cytotoxicity Data (Hypothetical Example)

In a typical cytotoxicity study, the half-maximal inhibitory concentration (IC50) is a key metric. The following table illustrates how such data for a hypothetical compound, "Compound X," would be presented.

| Cell Line | Compound X IC50 (µM) after 24h | Compound X IC50 (µM) after 48h | Compound X IC50 (µM) after 72h | Doxorubicin IC50 (µM) (Positive Control) |

| A549 (Lung Carcinoma) | 25.3 ± 2.1 | 15.8 ± 1.5 | 8.2 ± 0.9 | 0.8 ± 0.1 |

| MCF-7 (Breast Adenocarcinoma) | 32.1 ± 3.5 | 21.4 ± 2.3 | 12.5 ± 1.4 | 1.2 ± 0.2 |

| HeLa (Cervical Cancer) | 18.9 ± 1.8 | 10.5 ± 1.1 | 5.1 ± 0.6 | 0.5 ± 0.08 |

| HEK293 (Normal Kidney) | > 100 | > 100 | 85.6 ± 7.8 | 15.3 ± 1.9 |

Experimental Protocols (Generalized Examples)

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for common cytotoxicity assays.

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal human cell line (e.g., HEK293) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

After the desired incubation period (24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

-

Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Cellular Mechanisms (Hypothetical Pathways)

Should research reveal the signaling pathways affected by this compound, diagrams would be created to visualize these complex interactions. Below are examples of diagrams for common apoptosis pathways that are often implicated in the mechanism of action of cytotoxic compounds.

Caption: General overview of the extrinsic and intrinsic apoptosis pathways.

Caption: A typical workflow for in vitro cytotoxicity experiments.

Conclusion and Future Directions

While there is currently no publicly available data on the cytotoxicity of this compound, the framework provided in this document outlines the necessary components for a comprehensive technical guide on this topic. Should preliminary studies on this compound be published, this guide can serve as a template for organizing and presenting the findings in a clear and accessible manner for the scientific community.

Future research on this compound would need to establish its basic cytotoxic profile across a panel of cancer cell lines and normal cells. Subsequent studies should then focus on elucidating its mechanism of action, including its effects on the cell cycle, apoptosis induction, and the specific signaling pathways involved. Such a systematic approach will be crucial in determining the potential of this compound as a novel therapeutic agent. Researchers in possession of data on this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.

Investigating the Antioxidant Properties of Hydroaurantiogliocladin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroaurantiogliocladin, a quinol-type metabolite likely originating from fungi of the Gliocladium genus, presents a promising scaffold for antioxidant research. Although direct experimental data on its antioxidant capacity is not yet extensively documented in publicly accessible literature, its hydroquinone core strongly suggests significant potential for mitigating oxidative stress. Hydroquinones are a well-established class of compounds known for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative balance. This technical guide provides a comprehensive framework for the investigation of this compound's antioxidant properties, drawing parallels from structurally related quinols and compounds isolated from Gliocladium species. It outlines detailed experimental protocols for key antioxidant assays, proposes data presentation formats for quantitative analysis, and visualizes relevant biological pathways and experimental workflows. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound in conditions associated with oxidative damage.

Introduction to this compound

This compound (CAS No. 776-33-0; Molecular Formula: C₁₀H₁₄O₄) is a quinol compound.[1][2] The "gliocladin" component of its name suggests a probable origin from the fungal genus Gliocladium, which is known to produce a variety of bioactive secondary metabolites.[3][4][5] While its primary documented use is as a substrate for quinol-cytochrome c oxidoreductase, its chemical structure, featuring a hydroquinone moiety, points towards inherent antioxidant capabilities.[6]

The antioxidant activity of hydroquinones is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them.[7] This reactivity transforms the hydroquinone into a relatively stable semiquinone radical, which can further react with another radical. This mechanism effectively terminates radical chain reactions. Given this well-established principle, it is highly probable that this compound exhibits similar free radical scavenging properties. Furthermore, some studies on extracts from Gliocladium species have demonstrated antioxidant activity, lending further support to the investigation of its individual metabolites.[8]

This guide will therefore proceed with a prospective analysis, outlining the necessary steps to systematically evaluate the antioxidant potential of this compound.

Prospective Data on Antioxidant Activity

While specific quantitative data for this compound is not yet available, the following tables have been structured to present anticipated results from key antioxidant assays. For illustrative purposes, placeholder data from structurally related quinol compounds and fungal extracts are included to provide a comparative context.

Table 1: In Vitro Radical Scavenging Activity

| Compound/Extract | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Reference Compound (Trolox) IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined |

| Prenyl-toluquinols | ~58 (at 80% scavenging) | Not Reported | Not Reported |

| Gliocladium sp. extract | 3.43 ± 0.19 mg/mL | Not Reported | Not Reported |

| Vitamin E | Not Reported | 1.19–5.88 | Not Reported |

| Butylated Hydroxytoluene (BHT) | Not Reported | 1.98–6.47 | Not Reported |

Table 2: Cellular Antioxidant Activity

| Compound | Cellular Antioxidant Activity (CAA) EC₅₀ (µM) | Protective Effect against H₂O₂-induced Cell Death (%) | Nrf2 Activation (Fold Induction) |

| This compound | To be determined | To be determined | To be determined |

| Quinol Derivative X | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Quercetin (Reference) | 25 | 75% at 50 µM | 3.5 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Trolox or ascorbic acid) and a blank control (solvent without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Include a positive control (e.g., Trolox) and a blank control.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within a cell line (e.g., HepG2) when challenged with a free radical generator (e.g., AAPH).

Protocol:

-